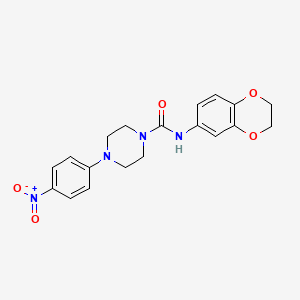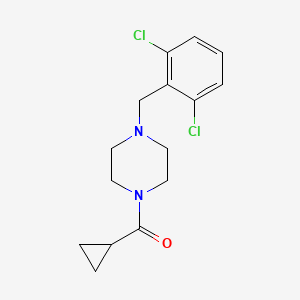![molecular formula C8H10N6S4 B4682682 5,5'-[2-butene-1,4-diylbis(thio)]bis(1,3,4-thiadiazol-2-amine)](/img/structure/B4682682.png)
5,5'-[2-butene-1,4-diylbis(thio)]bis(1,3,4-thiadiazol-2-amine)
Descripción general
Descripción
5,5'-[2-butene-1,4-diylbis(thio)]bis(1,3,4-thiadiazol-2-amine), also known as BDTA, is a heterocyclic compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound possesses a unique structure that makes it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 5,5'-[2-butene-1,4-diylbis(thio)]bis(1,3,4-thiadiazol-2-amine) is not fully understood. However, several studies have suggested that 5,5'-[2-butene-1,4-diylbis(thio)]bis(1,3,4-thiadiazol-2-amine) exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways. 5,5'-[2-butene-1,4-diylbis(thio)]bis(1,3,4-thiadiazol-2-amine) has been shown to inhibit the activity of tyrosinase, which is involved in the production of melanin. This makes 5,5'-[2-butene-1,4-diylbis(thio)]bis(1,3,4-thiadiazol-2-amine) a potential candidate for the treatment of hyperpigmentation disorders. 5,5'-[2-butene-1,4-diylbis(thio)]bis(1,3,4-thiadiazol-2-amine) has also been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter levels. This makes 5,5'-[2-butene-1,4-diylbis(thio)]bis(1,3,4-thiadiazol-2-amine) a potential candidate for the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects:
5,5'-[2-butene-1,4-diylbis(thio)]bis(1,3,4-thiadiazol-2-amine) has been found to exhibit a wide range of biochemical and physiological effects. Several studies have shown that 5,5'-[2-butene-1,4-diylbis(thio)]bis(1,3,4-thiadiazol-2-amine) possesses potent antitumor activity against various cancer cell lines. 5,5'-[2-butene-1,4-diylbis(thio)]bis(1,3,4-thiadiazol-2-amine) has also been found to possess antimicrobial, antiviral, and anti-inflammatory properties. Furthermore, 5,5'-[2-butene-1,4-diylbis(thio)]bis(1,3,4-thiadiazol-2-amine) has been found to possess antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 5,5'-[2-butene-1,4-diylbis(thio)]bis(1,3,4-thiadiazol-2-amine) is its unique structure, which makes it a promising candidate for the development of new drugs. However, one of the limitations of 5,5'-[2-butene-1,4-diylbis(thio)]bis(1,3,4-thiadiazol-2-amine) is its low solubility in water, which makes it difficult to administer in vivo. Furthermore, the mechanism of action of 5,5'-[2-butene-1,4-diylbis(thio)]bis(1,3,4-thiadiazol-2-amine) is not fully understood, which makes it challenging to develop drugs based on this compound.
Direcciones Futuras
There are several future directions for the research and development of 5,5'-[2-butene-1,4-diylbis(thio)]bis(1,3,4-thiadiazol-2-amine). One of the potential applications of 5,5'-[2-butene-1,4-diylbis(thio)]bis(1,3,4-thiadiazol-2-amine) is in the treatment of cancer. Further studies are needed to investigate the antitumor activity of 5,5'-[2-butene-1,4-diylbis(thio)]bis(1,3,4-thiadiazol-2-amine) and its mechanism of action. Another potential application of 5,5'-[2-butene-1,4-diylbis(thio)]bis(1,3,4-thiadiazol-2-amine) is in the treatment of neurodegenerative disorders. Further studies are needed to investigate the activity of 5,5'-[2-butene-1,4-diylbis(thio)]bis(1,3,4-thiadiazol-2-amine) against acetylcholinesterase and butyrylcholinesterase. Furthermore, the antioxidant activity of 5,5'-[2-butene-1,4-diylbis(thio)]bis(1,3,4-thiadiazol-2-amine) makes it a potential candidate for the treatment of oxidative stress-related diseases. Further studies are needed to investigate the antioxidant activity of 5,5'-[2-butene-1,4-diylbis(thio)]bis(1,3,4-thiadiazol-2-amine) and its mechanism of action. Overall, 5,5'-[2-butene-1,4-diylbis(thio)]bis(1,3,4-thiadiazol-2-amine) has the potential to become a valuable tool in the field of medicinal chemistry, and further research is needed to fully understand its pharmacological properties.
Aplicaciones Científicas De Investigación
5,5'-[2-butene-1,4-diylbis(thio)]bis(1,3,4-thiadiazol-2-amine) has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have shown that 5,5'-[2-butene-1,4-diylbis(thio)]bis(1,3,4-thiadiazol-2-amine) exhibits potent antitumor activity against various cancer cell lines. It has also been found to possess antimicrobial, antiviral, and anti-inflammatory properties. 5,5'-[2-butene-1,4-diylbis(thio)]bis(1,3,4-thiadiazol-2-amine) has been shown to inhibit the activity of several enzymes, including tyrosinase, acetylcholinesterase, and butyrylcholinesterase. Furthermore, 5,5'-[2-butene-1,4-diylbis(thio)]bis(1,3,4-thiadiazol-2-amine) has been found to possess antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases.
Propiedades
IUPAC Name |
5-[(E)-4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]but-2-enyl]sulfanyl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6S4/c9-5-11-13-7(17-5)15-3-1-2-4-16-8-14-12-6(10)18-8/h1-2H,3-4H2,(H2,9,11)(H2,10,12)/b2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUHNZDCGFQPCL-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CCSC1=NN=C(S1)N)SC2=NN=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/CSC1=NN=C(S1)N)SC2=NN=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-{[5-(methoxycarbonyl)-2-furyl]methoxy}phenyl)-1,3-thiazolidine-4-carboxylic acid](/img/structure/B4682610.png)
![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-fluorobenzenesulfonamide](/img/structure/B4682624.png)

![N-[2-(4-chlorophenoxy)ethyl]-2-naphthalenesulfonamide](/img/structure/B4682639.png)

![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(3,4-dimethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4682657.png)

![1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4682663.png)
![4-(benzylthio)-2-ethyl-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B4682669.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B4682676.png)
![N-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide](/img/structure/B4682679.png)
![[2-({3-[(cyclopentylamino)carbonyl]-4,5-dimethyl-2-thienyl}amino)-2-oxoethoxy]acetic acid](/img/structure/B4682701.png)
![N-{1-methyl-2-[2-(2-oxo-1(2H)-pyridinyl)ethyl]-1H-benzimidazol-5-yl}butanamide](/img/structure/B4682709.png)
![N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-[(4-fluorobenzyl)thio]acetamide](/img/structure/B4682714.png)